molecular formula C5H5ClN2O B1519852 (3-Chloropyrazin-2-yl)methanol CAS No. 89283-32-9

(3-Chloropyrazin-2-yl)methanol

Cat. No.: B1519852
CAS No.: 89283-32-9
M. Wt: 144.56 g/mol
InChI Key: NYTVRJQDIXLFAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloropyrazin-2-yl)methanol: is a chemical compound with the molecular formula C5H5ClN2O . It is a derivative of pyrazine, featuring a chlorine atom at the 3-position and a hydroxymethyl group at the 2-position

Mechanism of Action

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.04 according to iLOGP and -0.11 according to XLOGP3 . These properties could impact the compound’s bioavailability and distribution within the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3-Chloropyrazin-2-yl)methanol. For instance, the compound’s storage temperature is recommended to be under an inert gas (nitrogen or Argon) at 2-8°C . These conditions could potentially affect the compound’s stability and activity. Other factors, such as pH and the presence of other compounds, could also influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloropyrazin-2-yl)methanol . One common method is the reaction of pyrazine with chloroform in the presence of a strong base, such as sodium hydroxide, to form the chlorinated intermediate. Subsequent reaction with formaldehyde and a reducing agent, such as sodium cyanoborohydride, yields the final product.

Industrial Production Methods: In an industrial setting, the production of This compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

(3-Chloropyrazin-2-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The chlorine atom can be reduced to form a corresponding amine derivative.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are often used.

  • Substitution: Various nucleophiles and bases can be employed for substitution reactions.

Major Products Formed:

  • Oxidation : Oxidation: 3-Chloropyrazine-2-carboxylic acid

  • Reduction: 3-Chloropyrazin-2-ylamine

  • Substitution: Various substituted pyrazines depending on the nucleophile used.

Scientific Research Applications

(3-Chloropyrazin-2-yl)methanol has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: It can be used as a probe in biological studies to investigate cellular processes.

  • Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 3-Chloropyrazine

  • 2-Methylpyrazine

  • 3-Methylpyrazine

  • 4-Methylpyrazine

Properties

IUPAC Name

(3-chloropyrazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-5-4(3-9)7-1-2-8-5/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTVRJQDIXLFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653998
Record name (3-Chloropyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89283-32-9
Record name (3-Chloropyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,2,6,6-tetramethylpiperidine (TMP) (43.8 mL, 36.4 g, 0.258 mol, 1.18 eq.) in anhydrous THF (600 mL), cooled to −78° C., 2.5 M n-BuLi in hexanes (110.9 mL, 0.277 mol, 1.27 eq.) was added directly. The solution was allowed to warm to 0° C. for 20 min, after which the reaction was again cooled to −78° C. A solution of chloropyrazine (19.2 mL, 25.0 g, 0.218 mol) in THF (50 mL) was added dropwise over 10 min; a color change from light yellow to dark brown was observed. The reaction was allowed to react at −78° C. to −70° C. for 10 min. A solution of DMF (42.0 mL, 39.9 g, 0.546 mol, 2.5 eq.) in THF (50 mL) was added slowly over 12 min. The temperature was maintained at −78° C. to −70° C. for 2 h. The reaction was quenched with MeOH (400 mL) at −78° C. and charged with NaBH4 (16.5 g, 0.437 mol, 2.0 eq.) at 0° C. for 2 h. The solvent was partially removed in vacuo and additional CH2Cl2 (200 mL) was added to the oil and the reaction mixture was quenched with 2N HCl (900 mL) to a neutral pH. The aqueous layer was extracted with CH2Cl2 (4×) and EtOAc (2×). The organic layers were combined, dried over Na2SO4, filtered, and concentrated in vacuo, giving a crude black liquid. The crude material was adsorbed onto silica gel (for dry loading) and purified by chromatography on silica gel [2 kg silica gel, eluting with MeCN:CH2Cl2 2%→5%→10%] affording the title compound, as a dark brown oil; 1H NMR (400 MHz, CDCl3) δ 4.86 (2H, s), 8.36 (1H, d, J=4.35 Hz), 8.51 (1H, d, J=2.56 Hz); MS (ES+): m/z 144.93 (100) [MH+]; HPLC: tR=1.60 min (OpenLynx, polar—7 min).
Quantity
43.8 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
110.9 mL
Type
reactant
Reaction Step Two
Quantity
19.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
42 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
16.5 g
Type
reactant
Reaction Step Five
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloropyrazin-2-yl)methanol
Reactant of Route 2
(3-Chloropyrazin-2-yl)methanol
Reactant of Route 3
(3-Chloropyrazin-2-yl)methanol
Reactant of Route 4
Reactant of Route 4
(3-Chloropyrazin-2-yl)methanol
Reactant of Route 5
(3-Chloropyrazin-2-yl)methanol
Reactant of Route 6
(3-Chloropyrazin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.